6-chloro-6-heptenenitrile
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Overview
Description
6-chloro-6-heptenenitrile is an organic compound with the molecular formula C7H10ClN It is characterized by the presence of a chlorine atom attached to the sixth carbon of a heptene chain, which also contains a nitrile group at the same position
Scientific Research Applications
6-chloro-6-heptenenitrile finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
6-chloro-6-heptenenitrile can be synthesized through several methods. One common approach involves the chlorination of hept-6-enenitrile. This reaction typically requires the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 6-chlorohept-6-enenitrile may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-6-heptenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-chlorohept-6-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites or intermediates.
Comparison with Similar Compounds
Similar Compounds
6-Bromohept-6-enenitrile: Similar structure but with a bromine atom instead of chlorine.
6-Iodohept-6-enenitrile: Contains an iodine atom in place of chlorine.
6-Fluorohept-6-enenitrile: Features a fluorine atom instead of chlorine.
Properties
IUPAC Name |
6-chlorohept-6-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c1-7(8)5-3-2-4-6-9/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPUOQKJMREELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439516 |
Source
|
Record name | 6-chlorohept-6-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-47-5 |
Source
|
Record name | 6-Chloro-6-heptenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148252-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chlorohept-6-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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